molecular formula C13H14O4 B162305 2-Methoxyanofinic acid CAS No. 179457-70-6

2-Methoxyanofinic acid

Cat. No.: B162305
CAS No.: 179457-70-6
M. Wt: 234.25 g/mol
InChI Key: WVJWSWIKHOYGHH-UHFFFAOYSA-N
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Description

2-Methoxyanofinic acid is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyanofinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxy-2,2-dimethylchromene with a carboxylating agent. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyanofinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carboxylic acid group may produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methoxyanofinic acid and its derivatives involves interactions with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular pathways may vary depending on the specific derivative and its target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyanofinic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

7-methoxy-2,2-dimethylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWSWIKHOYGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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